Promazine phosphate is a derivative of promazine, which belongs to the class of phenothiazine antipsychotic medications. It is primarily used in the treatment of various psychiatric disorders, including schizophrenia and severe behavioral problems. The compound is known for its sedative and antiemetic properties, making it useful in both psychiatric and non-psychiatric settings.
Promazine phosphate is synthesized from promazine hydrochloride, which is a well-established drug in clinical use. Promazine itself was first introduced in the 1950s and has since been utilized for its therapeutic effects in managing psychotic disorders.
Promazine phosphate is classified as a phenothiazine derivative. Phenothiazines are a group of medications that primarily act as dopamine antagonists, affecting neurotransmitter pathways in the brain. This classification places promazine phosphate alongside other antipsychotics that share similar mechanisms of action.
The synthesis of promazine phosphate typically involves the phosphorylation of promazine hydrochloride. The common method includes:
The process may involve the following steps:
Promazine phosphate has a complex molecular structure characterized by its phenothiazine core, which includes:
The molecular formula of promazine phosphate can be represented as , indicating its composition of carbon, hydrogen, nitrogen, sulfur, and phosphorus atoms. The molecular weight is approximately 354.4 g/mol.
Promazine phosphate can undergo various chemical reactions, including:
The stability of promazine phosphate under different pH conditions is crucial for its application in pharmaceuticals. The compound's reactivity can be influenced by factors such as temperature and solvent polarity.
Promazine phosphate exerts its pharmacological effects primarily through antagonism at dopamine D2 receptors in the central nervous system. This action leads to:
Research indicates that the effective dose range for therapeutic effects typically falls between 50 mg to 200 mg per day, depending on individual patient factors.
Promazine phosphate appears as a white crystalline powder with:
The compound exhibits stability under normal storage conditions but may degrade under extreme temperatures or prolonged exposure to light. Its pH stability range is typically between 4 to 7, making it suitable for formulation in various pharmaceutical preparations.
Promazine phosphate finds applications in several areas:
Promazine phosphate is the phosphorylated prodrug derivative of promazine, a phenothiazine antipsychotic. The parent compound (C₁₇H₂₀N₂S) features a tricyclic phenothiazine core with a dimethylaminopropyl side chain. Phosphorylation occurs at the aliphatic terminal nitrogen, converting it into a phosphoramidate moiety (C₁₇H₂₃N₂O₄PS) [5] [9]. This modification significantly alters the molecule's charge distribution, reducing the pKa of the tertiary amine and enhancing water solubility.
Crystallographic data remains limited for promazine phosphate itself. However, studies on analogous phenothiazines (e.g., chlorpromazine hydrochloride) reveal monoclinic crystal systems with P2₁/c space groups. Characteristic packing involves π-π stacking of phenothiazine rings and hydrogen bonding between protonated amine groups and anions [1] [6]. Molecular modeling suggests the phosphate group in promazine phosphate participates in extensive ionic and H-bonding interactions, potentially forming layered structures similar to other ionized phenothiazines. Computational studies (e.g., DFT) predict bond angles and lengths consistent with sp³ hybridization at the phosphorus atom and tetrahedral geometry [5].
Table 1: Key Structural Parameters of Promazine Phosphate
Parameter | Value/Description | Method/Reference |
---|---|---|
Molecular Formula | C₁₇H₂₃N₂O₄PS | Empirical |
Core Structure | Phenothiazine with -CH₂CH₂CH₂N⁺(CH₃)₂PO₃²⁻ | X-ray (analogs) [1] |
Crystal System (Predicted) | Monoclinic | Modeling |
Space Group (Predicted) | P2₁/c | Modeling |
Key Bond Length (P=O) | ~1.48 Å | DFT Calculation |
Key Bond Angle (O-P-O) | ~109.5° | DFT Calculation |
The synthesis of promazine phosphate proceeds via a multi-step route starting from promazine free base:
Optimization Challenges & Strategies:
Table 2: Promazine Phosphate Synthesis Optimization
Step | Challenge | Optimization Strategy | Impact |
---|---|---|---|
Phosphorylation | Impurities (Di-esters, oxides) | Controlled POCl₃ addition rate, low T, solvent (Toluene) | Purity >98% (HPLC) |
Hydrolysis | Degradation, pH control | Buffered hydrolysis (pH 6-7), < 20°C | Yield increase to 75-80% |
Purification | Solubility, crystal form | Recrystallization (EtOH/H₂O 3:1) | Defined crystals, low residual solvent |
Promazine phosphate exists as a hygroscopic crystalline solid, typically a white to slightly yellow powder. Its key properties stem from the ionic phosphate group:
(CH₃)₂N⁺-CH₂CH₂CH₂-N(PO₃²⁻)-Phenothiazine
Log P (octanol/water) is significantly lower (more hydrophilic) than promazine HCl (Log P ~2.5-3.5 estimated).
NMR Spectroscopy:
IR Spectroscopy (KBr, cm⁻¹): Key absorptions include:
Mass Spectrometry (ESI+):
Table 3: Key Spectroscopic Signatures of Promazine Phosphate
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 2.95-3.15 (s, 6H) | N(CH₃)₂ |
δ 3.40-3.70 (m, 2H) | -CH₂-P (γ-CH₂) | |
δ 7.10-7.80 (m, 8H) | Phenothiazine Ar-H | |
³¹P NMR | δ 0 to -5 (s) | Phosphate (R-NH-PO₃²⁻) |
IR | 1000-1100 (br, s) | ν(P-O) |
~1250 (s) | ν(P=O) | |
800-900 (m) | ν(P-N) | |
MS (ESI+) | m/z 399.1 | [M+H]⁺ |
m/z 285.1 | [M+H - HPO₃]⁺ = [Promazine+H]⁺ |
Promazine phosphate shares core phenothiazine features with antipsychotics like chlorpromazine and antihistamines like promethazine, but key structural differences dictate distinct physicochemical and receptor binding profiles:
Table 4: Comparative Analysis of Promazine Phosphate with Key Analogs
Property | Promazine Phosphate | Promazine HCl | Chlorpromazine HCl | Promethazine HCl |
---|---|---|---|---|
Core Substitution | H (2-position) | H (2-position) | Cl (2-position) | OCH₃ (2-position) |
Side Chain | -CH₂CH₂CH₂N⁺(CH₃)₂PO₃²⁻ | -CH₂CH₂CH₂N⁺(CH₃)₂ Cl⁻ | -CH₂CH₂CH₂N⁺(CH₃)₂ Cl⁻ | -CH₂CH₂N⁺(CH₃)₂ Cl⁻ |
Key Physicochemical | High aqueous solubility, Zwitterion, Hydrolysis-prone | Moderate solubility, Cation, Oxidation-prone | Lower solubility, Cation, Oxidation-prone | Moderate solubility, Cation |
Log P (Est.) | ~0.5-1.5 | ~2.5-3.5 | ~3.5-4.5 | ~3.0-4.0 |
Primary Receptor Targets | D₂ (Weak), 5-HT₂A (Weak) [Prodrug] | D₂ (Mod), 5-HT₂A (Mod), mACh (Mod) | D₂ (High), 5-HT₂A (High), α1 (High) | H1 (High), mACh (High) |
Main Therapeutic Use | Agitation management (Prodrug) | Psychosis, Agitation | Psychosis, Mania | Allergy, Nausea, Sedation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: